

# structure of 4-Bromo-4'-methylbiphenyl

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## Compound of Interest

Compound Name: 4-Bromo-4'-methylbiphenyl

Cat. No.: B1268054

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## An In-depth Technical Guide to 4-Bromo-4'-methylbiphenyl

This guide provides a comprehensive technical overview of **4-Bromo-4'-methylbiphenyl**, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed information on its structure, properties, synthesis, and applications.

## Chemical Structure and Identifiers

**4-Bromo-4'-methylbiphenyl** is a biaryl compound where a bromine atom is attached to one phenyl ring at the para position, and a methyl group is attached to the other phenyl ring, also at the para position.

Caption: Molecular structure of **4-Bromo-4'-methylbiphenyl**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-bromo-4-(4-methylphenyl)benzene[1]
CAS Number	50670-49-0[1][2]
Molecular Formula	C <sub>13</sub> H <sub>11</sub> Br[1][2]
Molecular Weight	247.13 g/mol [1][2]
Canonical SMILES	CC1=CC=C(C=C1)C2=CC=C(C=C2)Br[3]

| InChIKey | MYWLXURJXCISCT-UHFFFAOYSA-N[3] |

## Physicochemical Properties

**4-Bromo-4'-methylbiphenyl** is a crystalline solid at room temperature. Its properties make it suitable for a variety of organic reactions, particularly those requiring thermal stability.

Table 2: Physicochemical Data

Property	Value	Reference
Appearance	White to yellow or orange crystalline powder	[2][3]
Melting Point	131-136 °C	[2][4]
Boiling Point	314-315 °C	[4]
Density (Predicted)	1.320 ± 0.06 g/cm <sup>3</sup>	[4]

| Water Solubility | Slightly soluble |[4] |

## Spectroscopic Data

The structural features of **4-Bromo-4'-methylbiphenyl** give rise to a distinct spectroscopic profile, which is crucial for its identification and characterization.

Table 3: Spectroscopic Profile

Technique	Expected Characteristics
$^1\text{H}$ NMR	~2.4 ppm (s, 3H): <b>Singlet corresponding to the methyl (-CH<sub>3</sub>) protons.</b> ~7.2-7.6 ppm (m, 8H): <b>A series of multiplets or overlapping doublets in the aromatic region corresponding to the eight protons on the biphenyl core. The protons on the brominated ring and the methylated ring will have distinct chemical shifts.</b>
$^{13}\text{C}$ NMR	~21 ppm: Signal for the methyl carbon. ~120-140 ppm: Multiple signals for the aromatic carbons. Due to molecular symmetry, fewer than 13 signals are expected. Key signals include the carbon attached to bromine (C-Br) and the quaternary carbons of the biphenyl linkage.
IR Spectroscopy	3100-3000 $\text{cm}^{-1}$ : Aromatic C-H stretching. 2950-2850 $\text{cm}^{-1}$ : Aliphatic C-H stretching (from the methyl group). ~1600, 1480 $\text{cm}^{-1}$ : Aromatic C=C ring stretching. Below 1000 $\text{cm}^{-1}$ : C-Br stretching.

| Mass Spectrometry |  $m/z$  246/248: Molecular ion peaks  $[\text{M}]^+$  and  $[\text{M}+2]^+$  with approximately 1:1 intensity, which is characteristic of a monobrominated compound.  $m/z$  167: A significant fragment corresponding to the loss of the bromine atom  $[\text{M}-\text{Br}]^+$ . |

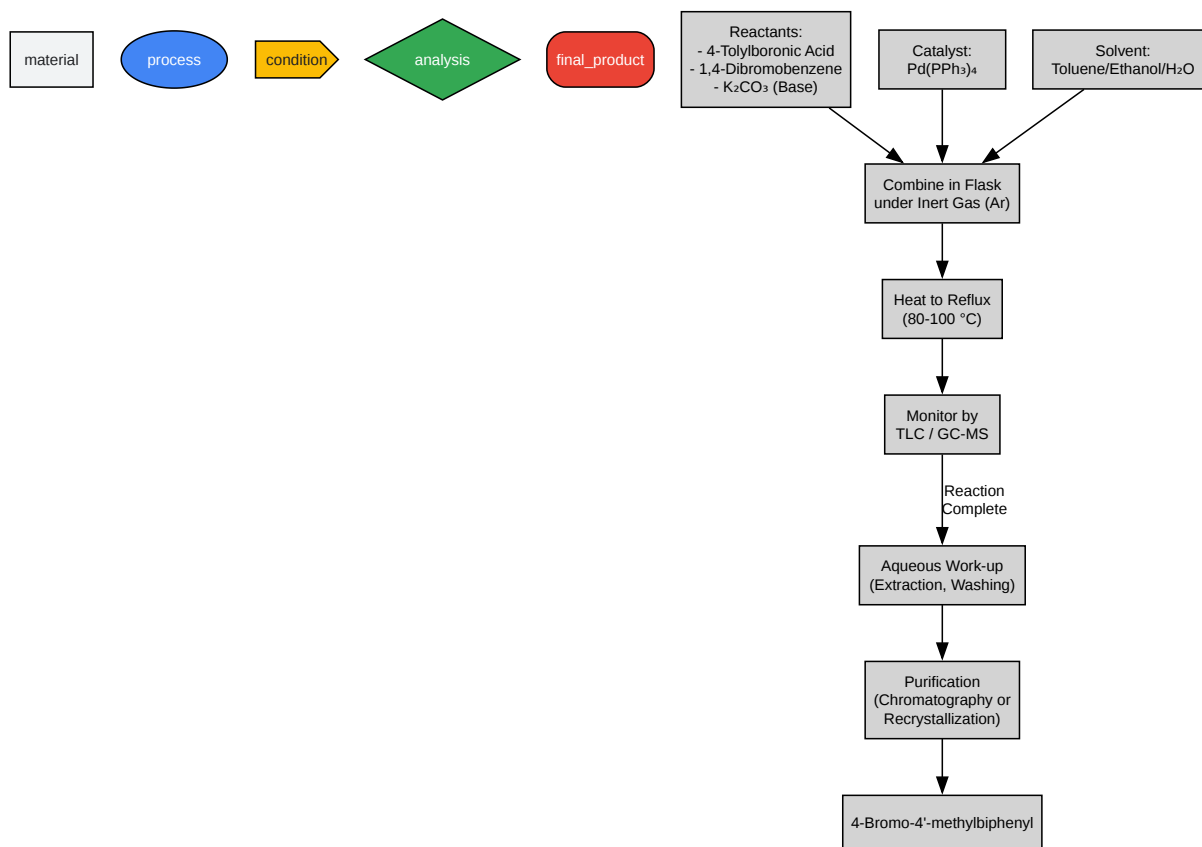
## Synthesis and Reactivity

The primary route for synthesizing **4-Bromo-4'-methylbiphenyl** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and functional group tolerance. [5][6] The bromine atom on the biphenyl core makes this compound an excellent substrate for further cross-coupling reactions, enabling the construction of more complex molecular architectures.

## Experimental Protocol: Suzuki-Miyaura Coupling Synthesis

This protocol describes a representative synthesis of **4-Bromo-4'-methylbiphenyl** from 4-tolylboronic acid and 1,4-dibromobenzene.

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-tolylboronic acid (1.0 equiv.), 1,4-dibromobenzene (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
- **Inert Atmosphere:** Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen.
- **Solvent and Catalyst Addition:** Under a positive pressure of the inert gas, add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (3-5 mol%).
- **Reaction:** Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is generally complete within 4-12 hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure **4-Bromo-4'-methylbiphenyl**.



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Caption: Experimental workflow for the synthesis of **4-Bromo-4'-methylbiphenyl**.

## Applications in Research and Drug Development

**4-Bromo-4'-methylbiphenyl** serves as a crucial building block in the synthesis of more complex molecules. Its biphenyl core is a common structural motif in many active pharmaceutical ingredients (APIs) and functional materials.

- **Pharmaceutical Synthesis:** The biphenyl scaffold is present in various therapeutic agents. This compound allows for the strategic introduction of other functional groups via cross-coupling at the bromine position, enabling medicinal chemists to synthesize libraries of compounds for drug discovery programs.

- **Material Science:** It is used as a precursor for the synthesis of liquid crystals and materials for Organic Light-Emitting Diodes (OLEDs). The rigid biphenyl structure contributes to the desirable electronic and optical properties of these advanced materials.[3]

## Safety and Handling

**4-Bromo-4'-methylbiphenyl** is an irritant and requires careful handling in a laboratory setting. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Table 4: GHS Hazard Information

Category	Information
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from the ECHA C&L Inventory.[1]

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## References

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